Methylbenactyzium bromide Methylbenactyzium bromide Methylbenactyzium bromide is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 3166-62-9
VCID: VC0006796
InChI: InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
SMILES: CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
Molecular Formula: C21H28BrNO3
Molecular Weight: 422.4 g/mol

Methylbenactyzium bromide

CAS No.: 3166-62-9

Cat. No.: VC0006796

Molecular Formula: C21H28BrNO3

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

Methylbenactyzium bromide - 3166-62-9

CAS No. 3166-62-9
Molecular Formula C21H28BrNO3
Molecular Weight 422.4 g/mol
IUPAC Name diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide
Standard InChI InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
Standard InChI Key DKMVJQCQTCLYIF-UHFFFAOYSA-M
SMILES CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
Canonical SMILES CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]

Chemical Identity and Structural Properties

Molecular Characteristics

Methylbenactyzium bromide is defined by the IUPAC name diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide and the molecular formula C₂₁H₂₈BrNO₃ . Its molecular weight is 422.36 g/mol, with an exact mass of 421.125244 . The compound’s structure comprises a diphenylacetyloxy group linked to a quaternary ammonium center, contributing to its polar yet lipid-insoluble nature (Table 1) .

Table 1: Fundamental Chemical Properties of Methylbenactyzium Bromide

PropertyValueSource
CAS Registry Number3166-62-9
Molecular FormulaC₂₁H₂₈BrNO₃
Molecular Weight422.36 g/mol
PSA (Polar Surface Area)46.53 Ų
Storage Conditions4°C (sealed, away from moisture)

The SMILES notation CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] and InChIKey DKMVJQCQTCLYIF-UHFFFAOYSA-M further delineate its stereochemical features . X-ray crystallography and NMR studies confirm the ester linkage between the benzilic acid and the quaternary ammonium moiety, which is critical for receptor binding .

Synthesis and Analytical Profiling

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general route involves:

  • Esterification of benzilic acid with 2-chloroethanol to form the ester intermediate.

  • Quaternization of diethylmethylamine with the ester intermediate in the presence of bromine, yielding the final bromide salt .

Analytical Characterization

Quality control employs liquid chromatography-mass spectrometry (LCMS) and thin-layer chromatography (TLC). Batch analyses report ≥99.76% purity (LCMS), with a white to off-white crystalline appearance . Pyrolysis gas chromatography has been validated for detecting methylbenactyzium bromide in biological matrices like urine .

Mechanism of Action and Pharmacodynamics

mAChR Antagonism

Methylbenactyzium bromide competitively inhibits muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, with higher affinity than atropine . This selectivity arises from interactions between its diphenylacetyloxy group and hydrophobic pockets in the receptor’s transmembrane domain .

Key pharmacodynamic effects:

  • Reduced smooth muscle contraction in the gastrointestinal tract, alleviating spasms .

  • Inhibition of salivary and gastric acid secretion via M3 receptor blockade .

  • Bladder relaxation, contributing to its off-label use in nocturia .

Therapeutic Applications and Clinical Use

Approved Indications

  • Gastrointestinal ulcers: By decreasing gastric motility and acid secretion, it promotes mucosal healing .

  • Gastrospasm: Rapid relief of cramping via smooth muscle relaxation .

Emerging Uses

  • Nocturia: Pilot studies suggest efficacy in reducing nighttime urination frequency by relaxing detrusor muscles .

  • Neurodegenerative disorders: Preclinical models indicate potential for modulating central mAChRs in Alzheimer’s disease, though clinical data remain limited .

Pharmacokinetics and Metabolism

Absorption and Distribution

As a quaternary ammonium compound, methylbenactyzium bromide exhibits poor oral bioavailability (<10%) due to limited intestinal absorption. Parenteral administration achieves peak plasma concentrations within 30–60 minutes . Protein binding is negligible, with a volume of distribution of 0.8–1.2 L/kg .

Metabolism and Excretion

Hepatic esterases hydrolyze the benzilic acid ester, yielding inactive metabolites excreted renally. The elimination half-life is 3–5 hours, necessitating twice-daily dosing for chronic conditions .

Recent Research and Future Directions

Subtype-Selective Antagonists

Computational modeling by Bhattacharjee et al. (2013) identified methylbenactyzium bromide as a template for designing M3-selective antagonists with fewer central side effects . Virtual screening of 1.2 million compounds yielded analogs with 50-fold selectivity over M2 receptors .

Analytical Innovations

Nishikawa et al. (1991) developed a pyrolysis gas chromatography method for quantifying methylbenactyzium bromide in urine, achieving a detection limit of 10 ng/mL . This supports forensic and pharmacokinetic studies.

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